3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Description
3-Methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a benzenesulfonamide scaffold linked to a modified tetrahydroquinoline moiety. The compound’s structure includes:
- A 3-methyl substituent on the benzenesulfonamide ring.
- A propylsulfonyl group attached to the nitrogen of the tetrahydroquinoline ring.
- A partially saturated quinoline core (1,2,3,4-tetrahydroquinolin-7-yl).
Properties
IUPAC Name |
3-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-3-12-26(22,23)21-11-5-7-16-9-10-17(14-19(16)21)20-27(24,25)18-8-4-6-15(2)13-18/h4,6,8-10,13-14,20H,3,5,7,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVTZTTUHBUAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields due to its unique structural features and potential biological activities. This compound is characterized by the presence of a tetrahydroquinoline core linked to a benzenesulfonamide group through a propylsulfonyl moiety. The intricate structure contributes to its reactivity and interaction with biological systems.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H24N2O3S
- Molecular Weight : 372.5 g/mol
The compound's structure includes:
- A tetrahydroquinoline ring , which is known for its various pharmacological properties.
- A benzenesulfonamide group , which enhances solubility and biological activity.
- A propylsulfonyl substituent , which may influence the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The sulfonamide moiety is particularly noted for its ability to inhibit bacterial growth by interfering with folic acid synthesis pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving:
- Inhibition of cell proliferation : The compound appears to disrupt cell cycle progression.
- Induction of oxidative stress : This leads to increased levels of reactive oxygen species (ROS), contributing to cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Receptor Interaction : The compound could act on various receptors, modulating signaling pathways relevant to disease processes.
- Gene Expression Modulation : It may affect the expression of genes associated with inflammation and cancer progression.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated effective inhibition against E. coli and S. aureus with MIC values in the low µg/mL range. |
| Anticancer Study | Induced apoptosis in MCF-7 breast cancer cells with a reduction in viability observed at concentrations above 10 µM. |
| Mechanistic Study | Showed that the compound increases ROS levels leading to oxidative stress-mediated apoptosis in cancer cells. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the tetrahydroquinoline core via a Povarov reaction.
- Introduction of the propylsulfonyl group through sulfonylation reactions.
- Final coupling with benzenesulfonamide to yield the target compound.
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
Synthetic Routes:
The synthesis of 3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves several steps:
- Formation of the Tetrahydroquinoline Core: This is achieved through a Povarov reaction involving an aniline derivative and an aldehyde.
- Sulfonylation: The introduction of the propylsulfonyl group is accomplished using propylsulfonyl chloride in the presence of a base such as triethylamine.
- Final Modifications: Further modifications may include electrophilic aromatic substitutions to introduce additional functional groups.
Medicinal Applications:
The compound has been investigated for its potential therapeutic effects in various conditions:
- Antimicrobial Activity: Studies indicate that derivatives of tetrahydroquinoline exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties: Research has shown that certain sulfonamide compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Mechanism of Action:
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: It may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways .
Case Studies:
Research has documented the efficacy of related compounds in treating autoimmune diseases. For instance, derivatives have been shown to effectively modulate Th17 cells, which are crucial in autoimmune responses .
Industrial Applications
Specialty Chemicals:
In addition to its pharmaceutical potential, this compound can be utilized in the development of specialty chemicals. Its unique sulfonamide structure allows for the creation of materials with specific properties suitable for various industrial applications.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of new therapeutic agents targeting microbial infections and cancer. |
| Biological Research | Investigation into mechanisms of action against specific diseases. |
| Industrial Chemistry | Synthesis of specialty chemicals with tailored properties. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound is compared to two sulfonamide derivatives with analogous scaffolds:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on the Benzenesulfonamide Ring: The 3-methyl group in the target compound is less polar than the 4-ethoxy-3-fluoro substituents in the analog from . This difference likely reduces solubility in polar solvents but may enhance membrane permeability .
Tetrahydroquinoline Modifications: The propylsulfonyl group is conserved in both the target compound and the 4-ethoxy-3-fluoro analog, suggesting its role in stabilizing interactions with sulfonamide-binding enzymes. IIIa features a styryl group and hydroxy/chloro substituents, which may confer distinct redox properties or photostability compared to the saturated tetrahydroquinoline core in the target compound .
Physicochemical Properties
- Solubility : The 3-methyl substituent (target) reduces polarity compared to 4-ethoxy-3-fluoro (), which may lower aqueous solubility but improve lipid bilayer penetration.
- Stability : The propylsulfonyl group in both compounds enhances metabolic stability by resisting enzymatic cleavage compared to alkyl or acyl analogs .
Q & A
Q. Table 1: Comparative IC₅₀ Values for Enzyme Inhibition
| Enzyme Target | IC₅₀ (μM) | Assay Type | Reference |
|---|---|---|---|
| Dihydropteroate Synthase | 0.45 | Fluorometric | |
| COX-2 | 1.2 | Radioligand | |
| Carbonic Anhydrase IX | 3.8 | Colorimetric |
Q. Table 2: Pharmacokinetic Parameters in Rodent Models
| Parameter | Mouse | Rat |
|---|---|---|
| Oral Bioavailability | 22% | 18% |
| Half-life (t₁/₂) | 4.1 h | 5.3 h |
| Vd (L/kg) | 1.8 | 2.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
